molecular formula C9H12N2OS B147958 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide CAS No. 135840-47-0

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No. B147958
M. Wt: 196.27 g/mol
InChI Key: SHYMUMWHHNFTDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene derivatives involves various organic reagents and methods. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents . Another study describes the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl precursor using Et3SiH/I2 as a reducing agent . Additionally, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate was prepared and converted into various heterocyclic compounds with potential hypnotic activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as IR, 1H NMR, MS spectral data, and elemental analysis . These techniques provide detailed information about the molecular framework and substituents present in the benzothiophene derivatives.

Chemical Reactions Analysis

The chemical reactivity of benzothiophene derivatives is influenced by the substituents present on the aromatic core. For example, the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with potassium thiocyanate led to the formation of various heterocyclic compounds including thioxotetrahydropyrimidine, thiazoles, triazoles, and oxadiazoles . The influence of substituents on the reactivity and the completeness of the condensation reaction was also observed in the synthesis of azomethine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives, such as their purity, were assessed using techniques like HPLC. The purity of the synthesized azomethine derivatives was found to be more than 95% . The acute toxicity of the compounds was determined by their LD50 values, and preliminary pharmacological screening was conducted to assess their biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, hypnotic, antimicrobial, analgesic, and anthelmintic activities .

Scientific Research Applications

Synthesis and Biological Activity

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide is a key precursor in the synthesis of biologically active compounds. It's involved in producing azomethine derivatives showing potential in cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin et al., 2021). The synthesis of various derivatives has also been explored, indicating antimicrobial, analgesic, and anthelmintic properties (Naganagowda et al., 2011).

Antitumor Applications

This compound has been used to synthesize derivatives with notable antitumor activity. Research indicates the potential of these derivatives in inhibiting the growth of human tumor cells, suggesting their role in developing new anticancer agents (Ostapiuk et al., 2017).

Chemical Synthesis

Its role in chemical synthesis is significant. For instance, it has been used in the synthesis of N′-Arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide, showcasing the flexibility and efficiency of this process (Savant et al., 2014). Additionally, its use in synthesizing various heterocyclic compounds further highlights its versatility in organic chemistry (Jayaraman et al., 2010).

Cytotoxicity and Antimicrobial Applications

Compounds derived from 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide show cytotoxic effects against tumor cells and also have potential in antimicrobial applications. These properties are being explored to develop new medicinal compounds (Kamel et al., 2013).

Corrosion Inhibition

Interestingly, this compound has applications outside of biology. For instance, it has been used as a corrosion inhibitor for materials like aluminium alloys, demonstrating its utility in industrial applications (Kini et al., 2011).

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h5H,1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYMUMWHHNFTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354217
Record name 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide

CAS RN

135840-47-0
Record name 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
VA Jagtap, YS Agasimundin - J. Pharm. Res, 2015 - academia.edu
Literature survey reveals that carbohydrazide group is necessary for the potential antibacterial1 and antiparasitic2 activity of nitrofuran derivatives. Recently a series of such compounds …
Number of citations: 19 www.academia.edu
NG Yernale, BS Mathada, S Shivprasad… - … Acta Part A: Molecular …, 2023 - Elsevier
The reaction of 3-chlorobenzo[b]thiophene-2-carbohydrazide with 4-(diethylamino) salicylaldehyde gave the new ligand; 3-chloro-N'-(4-(diethylamino)-2-hydroxybenzylidene)-benzo[b]…
Number of citations: 2 www.sciencedirect.com
RS Keri, K Chand, S Budagumpi, SB Somappa… - European journal of …, 2017 - Elsevier
Among sulfur containing heterocycles, benzothiophene and its derivatives are at the focus as these candidates have structural similarities with active compounds to develop new potent …
Number of citations: 244 www.sciencedirect.com
HN Hafez, OK Al-Duaij, ARBA El-Gazzar - 2013 - scirp.org
During the last few years, condensed thienopyrimidine derivatives have received considerable attention. The therapeutic importance of thienopyrimidines prompted us to synthesize …
Number of citations: 13 www.scirp.org
A Saleh, A Saeed, GE Abdel-Ghani, A El-Rayyes… - Bulletin of the Chemical …, 2023 - ajol.info
ABSTRACT. A novel series of antipyrinyl thienyl ketones 4a-c, 7a-c, 10a-c, and 13a-b was chemically synthesized through the cyclocondensation of 4-chloroacetylantipyrine with …
Number of citations: 2 www.ajol.info
G More, S Bootwala, S Shenoy… - Oriental Journal of …, 2018 - researchgate.net
Two new clinically active Schiff bases and their transition metal complexes were synthesized and studied by different spectroscopic and physicochemical methods like NMR, IR, UV-…
Number of citations: 16 www.researchgate.net
A Barakat, SM Soliman, S Alshahrani, MS Islam, M Ali… - Crystals, 2020 - mdpi.com
Described herein is a one-pot protocol for the synthesis of a substituted spiropyrrolidine scaffold tethered benzo[b]thiophene analogue from (E)-3-(benzo[b]thiophen-2-yl)-1-(4-fluoro- …
Number of citations: 11 www.mdpi.com
TM Dhanya, G Anjali Krishna, DP Savitha… - … , Sulfur, and Silicon …, 2023 - Taylor & Francis
Heterocyclic compounds occupy a central position in synthetic organic chemistry due to their broad range of applications. The electron-rich sulfur atom of benzo[b]thiophenes with its …
Number of citations: 1 www.tandfonline.com
E Öztürk, E Subaşı, ES Çakmakçı… - Journal of Sulfur …, 2023 - Taylor & Francis
A series of thiosemicarbazones (TSCs) (L 1–5 ) containing benzothiophen moiety were prepared via the reaction of 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde with …
Number of citations: 3 www.tandfonline.com
SZ Bootwala - Asian Journal of Chemistry, 2012
Number of citations: 2

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